Head-to-Head CpIMPDH Inhibitory Potency: 4-Pyridyl Isomer vs. 2-Pyridyl, 3-Pyridyl, and Phenyl Analogs
The 4-pyridyl benzoxazole (Compound 1) displayed a CpIMPDH IC₅₀ of 44 ± 8 nM (−BSA) and 120 ± 10 nM (+BSA). Replacement of the pyridine with a phenyl ring (Compound 59) resulted in complete loss of activity (IC₅₀ > 5 µM). More critically, moving the pyridine nitrogen from the 4- to the 3-position (Compound 60) or the 2-position (Compound 61) caused a 3- to 4-fold reduction in potency [1]. This establishes the 4-pyridyl isomer as the most potent unsubstituted heteroaryl variant within the benzoxazole-5-amine CpIMPDH inhibitor series.
| Evidence Dimension | CpIMPDH inhibitory potency (IC₅₀, nM) in the absence (−BSA) and presence (+BSA) of bovine serum albumin, a predictor of antiparasitic activity. |
|---|---|
| Target Compound Data | IC₅₀ = 44 ± 8 nM (−BSA); 120 ± 10 nM (+BSA) (4-pyridyl, Compound 1). |
| Comparator Or Baseline | Compound 59 (2-phenyl): IC₅₀ > 5,000 nM. Compound 60 (3-pyridyl): ~3- to 4-fold higher IC₅₀ vs. 4-pyridyl. Compound 61 (2-pyridyl): ~3- to 4-fold higher IC₅₀ vs. 4-pyridyl. |
| Quantified Difference | ~100-fold loss for phenyl vs. 4-pyridyl; 3- to 4-fold loss for 3-pyridyl and 2-pyridyl vs. 4-pyridyl. |
| Conditions | CpIMPDH enzyme inhibition assay, ±0.05% fatty acid-free BSA. IC₅₀ values represent mean of three independent experiments. Data from Gorla et al., J. Med. Chem. 2013, Table 3. |
Why This Matters
For medicinal chemistry programs targeting CpIMPDH, selecting the 4-pyridyl isomer over its regioisomers directly determines whether a lead series achieves nanomolar potency or loses activity entirely, making it a go/no-go procurement decision.
- [1] Gorla SK, Kavitha M, Zhang M, et al. Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase. J Med Chem. 2013;56(10):4028-4043. doi:10.1021/jm400241j. View Source
